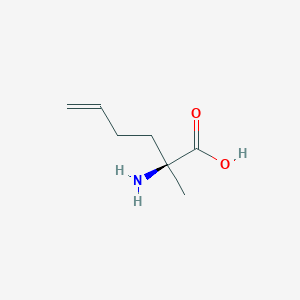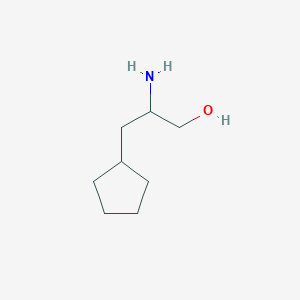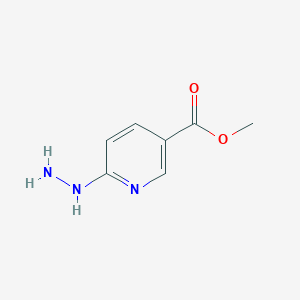![molecular formula C6H5ClN4 B1527137 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1338495-29-6](/img/structure/B1527137.png)
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound with a molecular weight of 168.59 . It is a non-naturally occurring small molecule that has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN4/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.59 .Scientific Research Applications
Medicinal and Therapeutic Applications
Research over the past decades highlights the diverse applications of 1,2,4-triazolo[1,5-a]pyrimidine derivatives in medicinal chemistry. These compounds are explored for their potential in coordination chemistry leading to the development of coordination compounds with not only interesting structural properties but also significant therapeutic potentials. Particularly, they have been investigated for anticancer, antiparasitic, and antibacterial applications. The structure-activity relationships of these compounds suggest a higher therapeutic potential compared to existing drugs, marking them as promising candidates for further medicinal applications (Łakomska & Fandzloch, 2016).
Agriculture and Chemistry
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) serve an important class of non-naturally occurring small molecules with significant roles in agriculture and medicinal chemistry. Their applications range from antibacterial, antifungal, antiviral, antiparasitic, to anticancer activities. The ongoing development in the chemistry and application of TPs highlights their importance and versatility in both agriculture and medicinal fields, underscoring the significance of the TP nucleus in various chemical applications (Pinheiro et al., 2020).
Photographic and Information Recording
TPs also find applications in fields beyond medicinal and agricultural chemistry, including in photographic and information recording technologies. Their role in pharmaceutics, agrochemistry, and photography is emphasized through their involvement in synthetic, analytical, and theoretical chemistry. The synthesis, molecular properties, and applications of TPs in these areas demonstrate their broad utility across different scientific domains (Fischer, 2007).
Synthetic Chemistry
In synthetic chemistry, TPs are pivotal for the development of new heterocycles through reactions with various reagents, showcasing their versatility as synthons for creating polycondensed heterocycles. This synthetic utility opens up avenues for designing novel compounds with potential applications in drug development and material science, highlighting the importance of TPs in facilitating chemical synthesis and innovation (Chernyshev et al., 2014).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
It is known that similar [1,2,4]triazolo[1,5-a]pyrimidines can act as inhibitors of phosphodiesterase (pde), selectively binding at a given camp pde site in the cardiovascular system .
Biochemical Pathways
Similar [1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit the egfr pathway, regulating other important pathways such as cell cycle arrest and apoptosis .
Result of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidines have shown significant inhibitory activity against cancer cells .
properties
IUPAC Name |
2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBNRYMWALIGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CCl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)